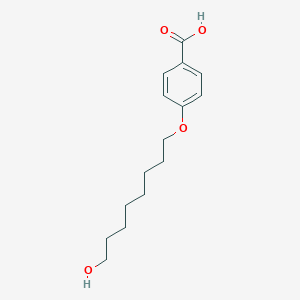

4-(8-Hydroxyoctyloxy)benzoic acid

Description

BenchChem offers high-quality 4-(8-Hydroxyoctyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(8-Hydroxyoctyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(8-hydroxyoctoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c16-11-5-3-1-2-4-6-12-19-14-9-7-13(8-10-14)15(17)18/h7-10,16H,1-6,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRASJGAVDXWHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566561 | |

| Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140918-53-2 | |

| Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140918-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[(8-hydroxyoctyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-(8-Hydroxyoctyloxy)benzoic Acid

Executive Summary

4-(8-Hydroxyoctyloxy)benzoic acid is a valuable bifunctional molecule, frequently employed as a linker in the synthesis of liquid crystals, advanced polymers, and drug delivery systems. Its structure, comprising a rigid benzoic acid core and a flexible hydroxy-terminated C8 alkyl chain, allows for the precise engineering of molecular architectures. This technical guide provides an in-depth, field-proven pathway for the synthesis of this target molecule. We will move beyond a simple recitation of steps to explore the strategic decisions, mechanistic underpinnings, and practical considerations that ensure a robust and reproducible synthesis. The presented three-step pathway, centered around a strategic protection-etherification-deprotection sequence, is designed for high yield and purity, making it suitable for both academic research and process development environments.

Strategic Synthesis Design: A Rationale-Driven Approach

The successful synthesis of a multifunctional compound like 4-(8-Hydroxyoctyloxy)benzoic acid hinges on a carefully planned strategy that addresses the differential reactivity of its functional groups. A simple, one-pot reaction is not feasible due to competing reaction sites.

Retrosynthetic Analysis

The most logical disconnection point in the target molecule is the ether linkage, suggesting the Williamson ether synthesis as the key bond-forming reaction.[1][2][3] This approach identifies two primary synthons: a phenolic component derived from 4-hydroxybenzoic acid and an eight-carbon alkyl chain with a leaving group.

Caption: Retrosynthetic analysis of the target molecule.

The Challenge: Competing Acidity and Nucleophilicity

The primary starting material, 4-hydroxybenzoic acid, possesses two acidic protons: one on the carboxylic acid group (pKa ~4.5) and one on the phenolic hydroxyl group (pKa ~9.3). In the presence of a base, the more acidic carboxylic proton will be removed first, forming a carboxylate. This carboxylate is a weaker nucleophile than the desired phenoxide and would not effectively participate in the Williamson ether synthesis. Therefore, a protection strategy is not merely beneficial; it is essential.

The Chosen Pathway: A Three-Step Protocol

To circumvent this issue, we employ a robust three-step synthesis:

-

Protection: The carboxylic acid is selectively converted into an ester (e.g., a methyl ester). Esters are stable under the basic conditions required for the subsequent etherification step.[4]

-

Etherification: The free phenolic hydroxyl group of the esterified intermediate is deprotonated to form a potent nucleophile, which then reacts with an 8-carbon electrophile (8-bromo-1-octanol) via a classic Sₙ2 mechanism to form the ether linkage.[3][5]

-

Deprotection: The ester is hydrolyzed back to the carboxylic acid (saponification) to yield the final product.

This sequence ensures that each functional group reacts in a controlled and predictable manner, maximizing the yield and purity of the final product.

Caption: The selected three-step forward synthesis pathway.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Protection via Fischer Esterification of 4-Hydroxybenzoic Acid

This step converts the carboxylic acid to a methyl ester, protecting it from reacting in the subsequent base-mediated etherification. The reaction is an acid-catalyzed equilibrium process, driven to completion by using an excess of the alcohol (methanol).[6]

Reaction Scheme: HO-C₆H₄-COOH + CH₃OH --(H₂SO₄)--> HO-C₆H₄-COOCH₃ + H₂O

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Hydroxybenzoic Acid | 138.12 | 10.0 g | 0.0724 | Starting material |

| Methanol | 32.04 | 150 mL | - | Reagent and solvent |

| Sulfuric Acid (Conc.) | 98.08 | 2.0 mL | - | Catalyst |

| Saturated NaHCO₃ (aq) | - | ~100 mL | - | For neutralization |

| Deionized Water | - | ~200 mL | - | For washing |

| Anhydrous MgSO₄ | - | ~5 g | - | Drying agent |

| Diethyl Ether | - | ~150 mL | - | Extraction solvent |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (10.0 g).

-

Add methanol (150 mL) and stir until the solid is mostly dissolved.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

-

Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and catalyst.

-

Wash once more with brine (50 mL), then dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield methyl 4-hydroxybenzoate as a white crystalline solid.

-

Expected Outcome: Yield: 90-95%. A white solid with a melting point of approximately 127-130°C.

Step 2: Williamson Ether Synthesis

This is the core bond-forming step. The phenolic proton of methyl 4-hydroxybenzoate is removed by a mild base, potassium carbonate, to form the phenoxide nucleophile. This attacks the primary carbon of 8-bromo-1-octanol, displacing the bromide leaving group in an Sₙ2 reaction.[3] Acetone is an excellent solvent as it is polar aprotic and readily dissolves the reactants.

Reaction Scheme: HO-C₆H₄-COOCH₃ + Br-(CH₂)₈-OH --(K₂CO₃, Acetone)--> CH₃OOC-C₆H₄-O-(CH₂)₈-OH

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl 4-Hydroxybenzoate | 152.15 | 10.0 g | 0.0657 | From Step 1 |

| 8-Bromo-1-octanol | 209.12 | 15.2 g | 0.0727 | Electrophile (1.1 eq) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 18.2 g | 0.1314 | Base (2.0 eq), anhydrous |

| Acetone | 58.08 | 200 mL | - | Solvent, anhydrous |

Protocol:

-

To a 500 mL round-bottom flask, add methyl 4-hydroxybenzoate (10.0 g), potassium carbonate (18.2 g), and acetone (200 mL).

-

Add 8-bromo-1-octanol (15.2 g) to the suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring for 24 hours.

-

After cooling, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the solvent via rotary evaporation.

-

The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

-

Expected Outcome: Yield: 80-88%. A colorless oil or low-melting white solid.

Step 3: Saponification (Ester Deprotection)

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is achieved by heating with a strong base (NaOH) in a mixed aqueous-alcoholic solvent system to ensure solubility. The reaction is completed by acidification, which protonates the carboxylate salt, causing the final product to precipitate.[7]

Reaction Scheme: CH₃OOC-C₆H₄-O-(CH₂)₈-OH + NaOH --(H₂O/EtOH)--> Na⁺⁻OOC-C₆H₄-O-(CH₂)₈-OH --(HCl)--> HOOC-C₆H₄-O-(CH₂)₈-OH

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl 4-(8-Hydroxyoctyloxy)benzoate | 280.38 | 10.0 g | 0.0357 | From Step 2 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.85 g | 0.0714 | Reagent (2.0 eq) |

| Ethanol | 46.07 | 100 mL | - | Co-solvent |

| Deionized Water | 18.02 | 50 mL | - | Solvent |

| Hydrochloric Acid (6M) | - | As needed | - | For acidification |

Protocol:

-

Dissolve methyl 4-(8-hydroxyoctyloxy)benzoate (10.0 g) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

In a separate beaker, dissolve sodium hydroxide (2.85 g) in deionized water (50 mL) and add this solution to the flask.

-

Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The solution should become clear.

-

Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

-

Acidify the cold, stirring solution by slowly adding 6M HCl until the pH is ~1-2. A voluminous white precipitate will form.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol or acetone, to obtain the final product as a white crystalline solid.[8]

-

Expected Outcome: Yield: 90-97%. A white crystalline solid. The purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).

Overall Process Workflow and Analysis

The integration of these three steps provides a reliable and scalable method for producing high-purity 4-(8-Hydroxyoctyloxy)benzoic acid.

Comprehensive Workflow Diagram

Caption: Overall experimental workflow from starting material to final product.

Safety and Handling

-

Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care, using gloves, goggles, and a lab coat. Add slowly to solutions to avoid splashing.

-

Sodium Hydroxide: Caustic. Causes severe burns. Avoid contact with skin and eyes.

-

Organic Solvents (Methanol, Acetone, Diethyl Ether): Flammable and volatile. Work in a fume hood away from ignition sources.

-

8-Bromo-1-octanol: Irritant. Avoid inhalation and contact with skin.

Conclusion

The synthesis of 4-(8-Hydroxyoctyloxy)benzoic acid is effectively achieved through a strategic three-step sequence involving ester protection, Williamson ether synthesis, and saponification-based deprotection. This methodology is robust, high-yielding, and addresses the inherent challenges of selective functional group manipulation. By providing a detailed explanation of the chemical logic and step-by-step protocols, this guide serves as a reliable resource for researchers and chemists requiring this versatile molecular building block for their advanced material and pharmaceutical development projects.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

-

Pemberton, R. P., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 869–874. Available from: [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(4), 734-739. Available from: [Link]

-

Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

- Ueno Seiyaku Oyo Kenkyujo KK. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid. (EP1621528A1). Google Patents.

-

Pemberton, R. P., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 869–874. Available from: [Link]

-

Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Retrieved from [Link]

-

University of Evansville. (n.d.). Protecting Groups. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

European Patent Office. (2000). Process for making 2-alkyl-3-hydroxybenzoic acids. (EP 1008583 A1). Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing alkyl alkoxybenzoates in one step. (EP2155653B1).

-

Liu, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125867. Available from: [Link]

-

Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of Alkoxy Benzoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (US20160318841A1).

-

Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

- Google Patents. (n.d.). Purification method of 4-hydroxybenzoic acid long chain ester. (JP6503220B2).

-

Chemical Methodologies. (2022, June 15). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from [Link]

-

Muhammad, G., et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o424. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (US10669223B2).

-

European Patent Office. (1991). Method for the purification of benzoic acid. (EP 0453022 A2). Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. francis-press.com [francis-press.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Process For The Preparation Of Alkoxy Benzoic Acid [quickcompany.in]

- 8. westfield.ma.edu [westfield.ma.edu]

Comprehensive Spectroscopic & Synthetic Profile: 4-(8-Hydroxyoctyloxy)benzoic Acid

This technical guide provides a comprehensive spectroscopic and synthetic profile of 4-(8-Hydroxyoctyloxy)benzoic acid (CAS 140918-53-2), a critical mesogenic building block used in the development of supramolecular liquid crystals and functional polymers.

Executive Summary

4-(8-Hydroxyoctyloxy)benzoic acid is a bifunctional mesogen characterized by a rigid aromatic core, a flexible octyl spacer, and terminal hydroxyl/carboxylic acid groups. It is extensively utilized in supramolecular chemistry to form hydrogen-bonded liquid crystalline assemblies and as an intermediate for polymerizable monomers (e.g., acrylates).

This guide details the structural characterization of the molecule using 1H NMR, 13C NMR, FTIR, and Mass Spectrometry , grounded in the homologous series behavior (specifically the well-documented C6 and C10 homologues) to ensure high-confidence assignments.

Synthesis & Preparation Protocol

To ensure high purity for spectroscopic analysis, the compound is typically synthesized via a two-step sequence: Williamson etherification followed by ester hydrolysis .

Step 1: Etherification

-

Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), 8-chloro-1-octanol (1.1 eq), Potassium Carbonate (

, 3.0 eq), Potassium Iodide (KI, cat.). -

Solvent: Acetone or DMF (reflux).

-

Procedure:

-

Dissolve ethyl 4-hydroxybenzoate and

in solvent. -

Add 8-chloro-1-octanol and catalytic KI.

-

Reflux for 24–48 hours under

atmosphere. -

Filter inorganic salts and evaporate solvent.

-

Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc).

-

Step 2: Hydrolysis

-

Reagents: Ethyl 4-(8-hydroxyoctyloxy)benzoate (from Step 1), KOH (4.0 eq).

-

Solvent: Ethanol/Water (10:1).

-

Procedure:

-

Reflux the ester with KOH for 4–6 hours.

-

Acidify the cooled solution with HCl to pH ~2 to precipitate the acid.

-

Purification: Recrystallization from ethanol or acetic acid.

-

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway yielding the target hydroxy-acid mesogen.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is validated against the homologous series (C6 and C10 derivatives). The spectrum is characterized by the AA'BB' aromatic system and distinct triplets for the ether and alcohol termini.

1H NMR Data (400 MHz, DMSO-d6)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Fragment |

| 12.60 | Broad s | 1H | COOH | Carboxylic Acid Proton |

| 7.88 | d (J=8.8 Hz) | 2H | Ar-H (2,6) | Aromatic (Ortho to COOH) |

| 6.98 | d (J=8.8 Hz) | 2H | Ar-H (3,5) | Aromatic (Ortho to Ether) |

| 4.38 | t (J=5.1 Hz) | 1H | OH | Alcohol Hydroxyl (Variable) |

| 4.04 | t (J=6.5 Hz) | 2H | ||

| 3.37 | q/t (J=6.0 Hz) | 2H | ||

| 1.73 | m | 2H | ||

| 1.25 – 1.45 | m | 10H | Central Alkyl Chain |

Key Diagnostic Signals:

- 4.04 ppm: Confirms the formation of the ether linkage to the phenolic ring.

-

3.37 ppm: Confirms the integrity of the terminal primary alcohol (often overlaps with water peak in DMSO;

13C NMR Data (100 MHz, DMSO-d6)

| Shift (δ, ppm) | Assignment | Carbon Type |

| 167.3 | Carboxylic Acid Carbon | |

| 162.4 | Aromatic C-O | |

| 131.8 | Aromatic C-H (Ortho to COOH) | |

| 123.4 | Aromatic Quaternary C | |

| 114.6 | Aromatic C-H (Ortho to Ether) | |

| 68.2 | Ether Methylene | |

| 61.2 | Alcohol Methylene | |

| 32.9, 29.3, 29.2, 29.0, 25.9, 25.7 | Internal Alkyl Chain Carbons |

B. Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum exhibits characteristic bands for both hydrogen-bonding domains (acid dimer and alcohol).

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 3200 – 3500 | O-H stretch | Alcohol / Acid | Broad band, often overlapping. |

| 2500 – 3000 | O-H stretch | Carboxylic Acid | Very broad "hump" typical of acid dimers. |

| 2850, 2920 | C-H stretch | Alkyl Chain | Symmetric/Asymmetric |

| 1680 – 1690 | C=O stretch | Carboxylic Acid | Characteristic of aromatic acid dimers. |

| 1605, 1580 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1255 | C-O stretch | Aryl Ether ( | Strong asymmetric stretch. |

| 1030 | C-O stretch | Primary Alcohol |

C. Mass Spectrometry (MS)

-

Formula:

-

Molecular Weight: 266.34 g/mol

-

Ionization Mode: ESI (-) or EI

Fragmentation Pattern (EI/ESI):

-

m/z 266 (

): Molecular ion peak. -

m/z 248 (

): Loss of water from the terminal alcohol or acid. -

m/z 138 (

): Cleavage of the ether bond (McLafferty-like rearrangement), leaving the hydroxybenzoic acid fragment. -

m/z 121 ($[C_6H_4-COOH]^+ $): Loss of the hydroxyl group from the acid fragment.

Spectroscopic Logic Flow

The following diagram illustrates the logical validation process used to confirm the structure based on the spectral data above.

Figure 2: Structural validation logic integrating IR, NMR, and MS data points.

References

-

ChemicalBook. (2025).[1] 4-(8-Hydroxyoctyloxy)benzoic acid Product Page (CAS 140918-53-2).[2] Link

-

GuideChem. (2025). 4-(6-Hydroxyhexyloxy)benzoic acid (Homologue Reference).[1][3] Link

-

Ambeed. (2025). Synthesis of 4-(omega-acryloyloxyalkyloxy)benzoic acids. Link

-

PubChem. (2025). 4-(Hydroxymethyl)benzoic acid Spectral Data (Fragment Reference). Link

Sources

A Senior Application Scientist's Guide to Characterizing the Solubility of 4-(8-Hydroxyoctyloxy)benzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of 4-(8-Hydroxyoctyloxy)benzoic acid in various organic solvents. Recognizing the absence of extensive published data for this specific molecule, this document emphasizes predictive principles based on its chemical structure and provides robust, self-validating experimental protocols for both qualitative and quantitative solubility assessment. We delve into the causal relationships between molecular structure and solvent interaction, detail best practices for experimental execution, and offer a logical workflow for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

4-(8-Hydroxyoctyloxy)benzoic acid is a molecule of interest due to its bifunctional nature, incorporating a rigid aromatic benzoic acid core and a flexible, hydrophilic octyloxy chain terminating in a hydroxyl group. This structure suggests potential applications in materials science, liquid crystals, or as a linker molecule in drug delivery systems. For any of these applications to be realized, a thorough understanding of its solubility is paramount. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies in drug development, and governs the medium for analytical characterization. This guide provides the foundational knowledge and practical steps to build a comprehensive solubility profile for this compound.

Physicochemical Analysis and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] An analysis of the 4-(8-Hydroxyoctyloxy)benzoic acid structure allows for an educated prediction of its solubility behavior.

dot

Caption: Key functional regions of 4-(8-Hydroxyoctyloxy)benzoic acid.

-

Hydrophilic Moieties: The molecule possesses two key polar functional groups capable of hydrogen bonding: the carboxylic acid (-COOH) and the terminal hydroxyl (-OH). The carboxylic acid group also allows for acid-base interactions, significantly increasing solubility in basic solutions.[2][3]

-

Hydrophobic Moieties: The long C8 alkyl chain and the aromatic benzene ring constitute significant nonpolar regions. The octyloxy tail, in particular, will drive solubility in less polar or lipophilic solvents.[4]

Predicted Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can accept hydrogen bonds and have suitable polarity to solvate the entire molecule.[5] Also expected in polar protic solvents like lower-chain alcohols (methanol, ethanol) where hydrogen bonding is favorable.[6]

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.[7]

-

Poor Solubility: Expected in nonpolar solvents like hexane and toluene, which cannot effectively solvate the polar carboxylic acid and hydroxyl groups.[6] Low solubility is also predicted for water due to the dominant hydrophobic character of the long alkyl chain, a common trend in homologous series of compounds.[2][4]

Experimental Framework for Solubility Determination

A tiered approach, moving from a rapid qualitative assessment to a precise quantitative measurement, is the most efficient and resource-effective strategy.

Workflow for Solubility Profiling

This workflow ensures a systematic characterization, starting with broad screening and culminating in precise, application-relevant data.

dot

Caption: Systematic workflow for solubility characterization.

Part A: Detailed Protocol for Qualitative Solubility Screening

This initial screen provides a rapid assessment across a range of solvent polarities and helps prioritize solvents for quantitative analysis. The methodology is adapted from standard organic chemistry laboratory procedures.[3][8]

Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in a variety of solvents at room temperature. A common threshold for "soluble" in such tests is approximately 33 mg of solute per 1 mL of solvent.[3]

Materials:

-

4-(8-Hydroxyoctyloxy)benzoic acid (powdered to increase surface area)[3]

-

Small test tubes or 1.5 mL vials

-

Vortex mixer

-

Graduated pipette or micropipettes

-

Solvents: Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, DMSO, DMF.

Procedure:

-

Preparation: Accurately weigh 25 mg of the compound into a small, dry test tube.[2]

-

Solvent Addition: Add 0.75 mL of the selected solvent in three portions of 0.25 mL.[2][8]

-

Mixing: After each addition, cap the test tube and shake or vortex vigorously for 60 seconds.[1] Visually inspect for dissolution.

-

Observation:

-

Soluble: The solid dissolves completely, leaving a clear, particle-free solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain. The solution may appear hazy.

-

Insoluble: The solid does not appear to dissolve at all.[1]

-

-

Record: Log the observation for each solvent in a structured table.

Part B: Detailed Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility. Its trustworthiness stems from ensuring the system reaches a true equilibrium between the dissolved and undissolved states.

Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound at a controlled temperature.

Causality Behind Key Steps:

-

Excess Solid: Using an excess of the solid ensures that the solution becomes saturated and that equilibrium is established with the solid phase.

-

Isothermal Conditions: Solubility is highly temperature-dependent.[9][10] Maintaining a constant temperature is critical for reproducibility and accuracy.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study is recommended to validate the equilibration period.

Procedure:

-

Setup: Add an excess amount of 4-(8-Hydroxyoctyloxy)benzoic acid (e.g., 50-100 mg) to a series of glass vials, ensuring undissolved solid is clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered sample with the appropriate mobile phase or solvent for the chosen analytical method.

Part C: Analytical Quantification

The concentration of the diluted saturated solution is measured using a suitable analytical technique.

-

High-Performance Liquid Chromatography (HPLC): The preferred method due to its specificity and sensitivity. A calibration curve must be generated using stock solutions of known concentrations.

-

UV-Vis Spectroscopy: A simpler, faster method if the compound has a distinct chromophore (the benzene ring provides this) and no interfering substances are present.[5] A Beer-Lambert Law calibration curve is required.

Data Presentation and Interpretation

Quantitative data should be compiled into a clear, concise table for easy comparison.

Table 1: Predicted and Experimental Solubility Profile of 4-(8-Hydroxyoctyloxy)benzoic Acid

| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimental Qualitative Solubility | Quantitative Solubility at 25°C (mg/mL) |

| Water | Polar Protic | Insoluble | To be determined | To be determined |

| Methanol | Polar Protic | Soluble | To be determined | To be determined |

| Ethanol | Polar Protic | Soluble | To be determined | To be determined |

| DMSO | Polar Aprotic | Soluble | To be determined | To be determined |

| DMF | Polar Aprotic | Soluble | To be determined | To be determined |

| Acetone | Polar Aprotic | Moderately Soluble | To be determined | To be determined |

| Toluene | Nonpolar | Insoluble | To be determined | To be determined |

| Hexane | Nonpolar | Insoluble | To be determined | To be determined |

Conclusion

This guide presents a scientifically rigorous and logically structured approach to fully characterize the solubility of 4-(8-Hydroxyoctyloxy)benzoic acid. By combining theoretical prediction based on molecular structure with validated, step-by-step experimental protocols, researchers can generate the high-quality, reliable data essential for advancing their work. This systematic process not only yields a comprehensive solubility profile but also embodies the principles of careful and self-validating scientific inquiry.

References

-

Vertex AI Search Result[8] Determination of Solubility Class. Available at:

-

Vertex AI Search Result[1] Experiment: Solubility of Organic & Inorganic Compounds. Available at:

-

Vertex AI Search Result[2] EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at:

-

Vertex AI Search Result[11] Experiment 1. Solubility of Organic Compounds. Scribd. Available at:

-

Vertex AI Search Result[3] Classification of organic compounds By solubility. Available at:

-

Vertex AI Search Result[4] 4-Octoxybenzoic acid - Solubility of Things. Available at:

-

Vertex AI Search Result[7] 4-Hydroxybenzoic acid - Wikipedia. Available at: [Link]

-

Vertex AI Search Result 4-HYDROXYBENZOIC ACID - Ataman Kimya. Available at:

-

Vertex AI Search Result[5] 4-Hydroxybenzoic Acid - PRODUCT INFORMATION. Cayman Chemical. Available at:

-

Vertex AI Search Result[6] Thati, J., et al. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical and Engineering Data, 55(11), 5124-5127. Available at: [Link]

-

Vertex AI Search Result[9] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Academia.edu. Available at:

-

Vertex AI Search Result[10] Xue, J., et al. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences, 3(4), 1-12. Available at: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pure.ul.ie [pure.ul.ie]

- 7. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. (PDF) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures [academia.edu]

- 10. journalajocs.com [journalajocs.com]

- 11. scribd.com [scribd.com]

An In-Depth Technical Guide to 4-(8-Hydroxyoctyloxy)benzoic Acid: Synthesis, Safety, and Applications for the Research Scientist

Chemical Identity and Structure

Systematic IUPAC Name: 4-(8-Hydroxyoctyloxy)benzoic acid

Molecular Formula: C₁₅H₂₂O₄

Molecular Weight: 266.33 g/mol

Structure:

Caption: Chemical structure of 4-(8-Hydroxyoctyloxy)benzoic acid.

The molecule features a benzoic acid moiety, which provides a carboxylic acid functional group, linked via an ether to an eight-carbon alkyl chain (octyloxy) that is terminated with a primary alcohol (hydroxy) group. This bifunctional nature—a carboxylic acid at one end and a hydroxyl group at the other, separated by a rigid aromatic ring and a flexible aliphatic spacer—is key to its potential applications.

Proposed Synthesis Pathway: Williamson Ether Synthesis

A reliable and well-established method for preparing 4-(8-Hydroxyoctyloxy)benzoic acid is the Williamson ether synthesis. This nucleophilic substitution reaction involves the reaction of a phenoxide with a primary alkyl halide.

Reaction Scheme:

Caption: Proposed synthesis of 4-(8-Hydroxyoctyloxy)benzoic acid via Williamson ether synthesis.

Detailed Experimental Protocol:

-

Deprotonation of 4-Hydroxybenzoic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add 2-3 equivalents of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the solution. The base will deprotonate the phenolic hydroxyl group of the 4-hydroxybenzoic acid to form the more nucleophilic phenoxide.

-

Heat the mixture with stirring to facilitate the formation of the phenoxide salt.

-

Nucleophilic Substitution: Slowly add 1.1 equivalents of 8-bromo-1-octanol to the reaction mixture.

-

Maintain the reaction at an elevated temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The solvent is then removed under reduced pressure.

-

The crude product is dissolved in an appropriate organic solvent and washed with water to remove any remaining salts and base.

-

Acidify the aqueous layer and extract with an organic solvent to recover any unreacted 4-hydroxybenzoic acid.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(8-Hydroxyoctyloxy)benzoic acid.

Safety Data and Handling

As a specific Safety Data Sheet for 4-(8-Hydroxyoctyloxy)benzoic acid is not available, this section provides a comprehensive safety profile based on data from structurally similar long-chain 4-alkoxybenzoic acids, such as 4-(hexyloxy)benzoic acid, and the parent compound, 4-hydroxybenzoic acid.[1] Researchers should handle this compound with the care appropriate for a novel chemical substance and assume it may possess similar hazards to its analogues.

Hazard Identification

Based on analogous compounds, 4-(8-Hydroxyoctyloxy)benzoic acid is anticipated to have the following hazard classifications:

-

Skin Irritation: May cause skin irritation.[2]

-

Eye Irritation: May cause serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3]

Precautionary Measures and Personal Protective Equipment (PPE)

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Stability: Stable under normal storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Physicochemical Properties and Potential Applications

The unique bifunctional structure of 4-(8-Hydroxyoctyloxy)benzoic acid suggests several potential areas of application, primarily in materials science and polymer chemistry.

Liquid Crystalline Properties

Long-chain 4-alkoxybenzoic acids are well-known for their ability to form liquid crystalline phases.[4][5] The combination of a rigid aromatic core and a flexible alkyl chain can lead to the formation of nematic and smectic mesophases upon heating. The terminal hydroxyl group on the octyloxy chain of 4-(8-Hydroxyoctyloxy)benzoic acid could engage in hydrogen bonding, potentially leading to the formation of unique supramolecular liquid crystalline structures.

Polymer and Dendrimer Synthesis

The presence of both a carboxylic acid and a hydroxyl group makes this molecule an ideal A-B type monomer for the synthesis of polyesters and other condensation polymers. These polymers could exhibit interesting properties for applications in specialty plastics, fibers, and films. The terminal hydroxyl group also allows for its incorporation into the periphery of dendrimers, modifying their solubility and surface properties.

Drug Delivery and Biomedical Applications

The amphiphilic nature of 4-(8-Hydroxyoctyloxy)benzoic acid could be exploited in the design of drug delivery systems. The hydrophobic alkyl chain and the hydrophilic carboxylic acid and hydroxyl groups could allow for the formation of micelles or vesicles for encapsulating therapeutic agents. Furthermore, the benzoic acid moiety is a common structural motif in many pharmaceutical compounds.

Conclusion

4-(8-Hydroxyoctyloxy)benzoic acid is a versatile bifunctional molecule with significant potential for researchers in materials science, polymer chemistry, and drug development. While specific safety and property data are not yet established, a logical synthesis route via Williamson ether synthesis can be employed for its preparation. By exercising due caution and following the safety guidelines extrapolated from analogous compounds, scientists can safely explore the properties and applications of this promising chemical building block.

References

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

European Chemicals Agency. (2022, June 5). Substance Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

-

Cole-Parmer. (2003, December 8). Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]

-

DTIC. (1989, May 18). Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Retrieved from [Link]

-

MDPI. (2023, October 28). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Retrieved from [Link]

-

Biolandes. (n.d.). CHEMICAL SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic Study of 4- n -Alkyloxybenzoic Acids. Retrieved from [Link]

-

Department of Physical Chemistry. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Hexyloxy)benzoic acid. Retrieved from [Link]

-

mzCloud. (2014, November 10). 4 Hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (2025, November 13). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(8-Hydroxyoctyloxy)benzoic Acid Derivatives and Analogues: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(8-Hydroxyoctyloxy)benzoic acid, its derivatives, and analogues. While direct research on this specific molecule is limited, this guide synthesizes information from closely related long-chain alkoxybenzoic acids to provide a robust framework for its synthesis, potential applications, and biological evaluation. The core focus is on the strategic incorporation of an 8-hydroxyoctyloxy side chain onto a 4-hydroxybenzoic acid (4-HBA) scaffold, a modification that significantly influences the molecule's physicochemical properties and potential applications, particularly in the field of materials science, such as liquid crystals. This document details the synthetic pathways, explores the principles of molecular self-assembly, and provides established experimental protocols for the synthesis and characterization of this class of compounds.

Introduction: The 4-Hydroxybenzoic Acid Scaffold and the Significance of Alkoxy Chain Functionalization

4-Hydroxybenzoic acid (4-HBA) is a versatile organic compound, a phenolic derivative of benzoic acid, that serves as a foundational building block in the pharmaceutical, cosmetic, and food industries.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[1][2][3] The structural simplicity of 4-HBA, featuring a hydroxyl and a carboxylic acid group on a benzene ring, allows for diverse chemical modifications to tailor its properties for specific applications.

The introduction of a long alkoxy chain, such as an octyloxy group, dramatically alters the molecule's characteristics, imparting a greater degree of hydrophobicity and influencing its self-assembly behavior. The further addition of a terminal hydroxyl group on this chain, as in 4-(8-Hydroxyoctyloxy)benzoic acid, introduces a new dimension of functionality. This terminal hydroxyl group can participate in hydrogen bonding, offering a secondary site for intermolecular interactions beyond the carboxylic acid moiety. This unique structural feature is of particular interest in the design of advanced materials like liquid crystals and has potential implications for biological activity.

Synthesis and Characterization

The synthesis of 4-(8-Hydroxyoctyloxy)benzoic acid and its analogues is primarily achieved through a multi-step process starting from 4-hydroxybenzoic acid or its ester. The key transformation is the formation of the ether linkage, which is typically accomplished via the Williamson ether synthesis.

Synthetic Pathway: A Step-by-Step Approach

The overall synthetic scheme involves three main steps: esterification of the starting material, etherification to introduce the functionalized alkyl chain, and subsequent hydrolysis to yield the final carboxylic acid.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar 4-(alkoxy)benzoic acids.

Protocol 1: Synthesis of Ethyl 4-Hydroxybenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid in absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of Ethyl 4-(8-Hydroxyoctyloxy)benzoate

-

Reaction Setup: To a solution of ethyl 4-hydroxybenzoate in a polar aprotic solvent such as acetone or DMF, add a weak base, typically potassium carbonate.

-

Alkylating Agent Addition: Add 8-bromo-1-octanol to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis of 4-(8-Hydroxyoctyloxy)benzoic Acid (Saponification)

-

Reaction Setup: Dissolve ethyl 4-(8-hydroxyoctyloxy)benzoate in a mixture of ethanol and water.

-

Base Addition: Add an excess of a strong base, such as potassium hydroxide.

-

Reflux: Heat the mixture to reflux for a few hours.

-

Acidification: After cooling, acidify the reaction mixture with a mineral acid like hydrochloric acid until a precipitate is formed.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Purification: The final product can be further purified by recrystallization from a suitable solvent.

Characterization Techniques

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of the synthesized compounds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the O-H stretch of the carboxylic acid and terminal alcohol, and the C=O stretch of the carboxylic acid.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[1]

Mechanism of Action and Applications

The primary application for long-chain alkoxybenzoic acids lies in the field of materials science, specifically as building blocks for liquid crystals. Their biological activities, while less explored for these specific derivatives, can be inferred from the properties of the 4-HBA core and the influence of the long, functionalized alkyl chain.

Self-Assembly and Liquid Crystalline Properties

The defining characteristic of 4-(alkoxy)benzoic acids that leads to their use in liquid crystals is their ability to form hydrogen-bonded dimers.[4] The carboxylic acid moieties of two molecules associate to form a stable, more elongated "supermolecule." This dimerization is a key step in the self-assembly process that leads to the formation of mesophases.

The length and nature of the alkoxy chain significantly influence the type of liquid crystalline phase (mesophase) observed and the temperature range over which it is stable. Longer chains tend to favor the formation of more ordered smectic phases, where the molecules are arranged in layers. The terminal hydroxyl group in 4-(8-Hydroxyoctyloxy)benzoic acid can introduce additional intermolecular hydrogen bonding, potentially leading to more complex and stable liquid crystalline structures. For instance, a study on 4-(dodecyloxy)benzoic acid derivatives showed that the presence of a terminal hydroxyl group on the alkyl chain resulted in carboxylic acids with rich liquid crystal phases.[5]

Table 1: Physicochemical Properties of a Related Analogue

| Compound | Melting Point (°C) | Mesophase(s) | Transition Temperature(s) (°C) | Reference |

| 4-(Octyloxy)benzoic acid | 101 | Smectic, Nematic | Smectic to Nematic: 108, Nematic to Isotropic: 147 |

Note: Data for 4-(8-Hydroxyoctyloxy)benzoic acid is not available in the cited literature. The data for the close analogue is provided for illustrative purposes.

Potential Biological Activities

While specific studies on the biological effects of 4-(8-Hydroxyoctyloxy)benzoic acid are lacking, we can hypothesize its potential activities based on the extensive research on 4-HBA and its derivatives. The biological properties of the parent 4-HBA are well-documented and include:

-

Antimicrobial Activity: 4-HBA and its esters (parabens) are widely used as preservatives due to their broad-spectrum antimicrobial activity.[2]

-

Antioxidant Properties: The phenolic hydroxyl group can act as a free radical scavenger.

-

Anti-inflammatory Effects: 4-HBA has been shown to modulate inflammatory pathways.[6]

The introduction of a long, lipophilic octyloxy chain would significantly increase the molecule's lipophilicity. This could enhance its ability to cross cell membranes, potentially increasing its bioavailability and potency for certain biological targets. The terminal hydroxyl group may also influence its interaction with biological macromolecules. There is growing interest in the biological activities of long-chain hydroxy fatty acids, which have been shown to act as signaling molecules.[7] It is plausible that 4-(8-Hydroxyoctyloxy)benzoic acid could exhibit novel biological activities related to its unique structure.

Future Directions and Conclusion

4-(8-Hydroxyoctyloxy)benzoic acid represents a fascinating, yet underexplored, derivative of the versatile 4-hydroxybenzoic acid scaffold. The synthetic pathways to this molecule and its analogues are well-established, primarily relying on the robust Williamson ether synthesis. The most promising application for this class of compounds appears to be in the design of novel liquid crystalline materials, where the interplay of the carboxylic acid dimerization and the terminal hydroxyl group's hydrogen bonding potential could lead to unique and stable mesophases.

Further research is warranted to fully elucidate the specific properties of 4-(8-Hydroxyoctyloxy)benzoic acid. This should include its detailed synthesis and characterization, a thorough investigation of its liquid crystalline behavior, and a comprehensive evaluation of its biological activities. Such studies will not only fill a gap in the current scientific literature but also have the potential to unlock new applications for this intriguing molecule in both materials science and drug discovery.

References

- García, A., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Journal of Chemistry, 2016, 8537591.

- Zhang, Y., et al. (2025). Hydroxyl group regulates self-assembly of hydroxybenzoic acid derivatives-diacylglycerol-β-cyclodextrin particles and formation of Pickering emulsions stabilized by these complexes: A combined experimental and simulation study. Journal of Colloid and Interface Science, 706, 139658.

- Tatarsky, D., Banerjee, K., & Ford, W. T. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. DTIC.

- Kagan, D. J., et al. (2013). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.

- Al-Rawi, M. M., et al. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 19(9), 13689-13702.

- Wang, Y., et al. (2025). Perfluoroalkylated benzoic acid-based phase-selective supramolecular self-assembly system for dye removal. Scientific Reports, 15, 4132.

- Kim, J., et al. (2024). Unveiling the biological activities of the microbial long chain hydroxy fatty acids as dual agonists of GPR40 and GPR120. Food Chemistry, 461, 139989.

- Ahmed, H. A., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 13(45), 31693-31705.

- Tang, H., et al. (2018). Higher-Order Self-Assembly of Benzoic Acid in Solution. Crystal Growth & Design, 18(3), 1777-1783.

- Chen, R., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 342, 125958.

- BenchChem. (2025).

- Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology, 44(9), 359-365.

- Merck. (2024). 4-Hydroxybenzoic acid for synthesis. Merck.

- Ueno Fine Chemicals Industry, Ltd. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. U.S.

- Gonçalves, A. C., et al. (2025).

- Mitsui Chemicals, Inc. (2005). Process for production of hydroxybenzoic acids.

- The United States of America as represented by the Secretary of the Navy. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. U.S.

- ChemicalBook. (2024). 4-Hydroxybenzoic acid: Synthesis method and Biological activity. ChemicalBook.

- Popiołek, Ł., & Biernasiuk, A. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. International Journal of Molecular Sciences, 21(15), 5274.

- Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

- Tang, H., et al. (2018). Higher-Order Self-Assembly of Benzoic Acid in Solution. figshare.

- Moll, H., et al. (1993). Long-chain alpha-hydroxy-(omega-1)-oxo fatty acids and alpha-hydroxy-1,omega-dioic fatty acids are cell wall constituents of Legionella (L. jordanis, L. maceachernii and L. micdadei). FEMS Microbiology Letters, 106(3), 315-320.

- Israel Institute for Biological Research. (1982). Process for the manufacture of benzoic acid and salts thereof.

- SNIA VISCOSA. (1984). Process for preparing pure benzoic acid.

- Hoechst Aktiengesellschaft. (1980). Benzoic acids, their derivatives and process for preparing them. U.S.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]

- 7. ectorbio.com [ectorbio.com]

"4-(8-Hydroxyoctyloxy)benzoic acid" for liquid crystal formation

An In-Depth Technical Guide to 4-(8-Hydroxyoctyloxy)benzoic Acid: Synthesis, Characterization, and Propensity for Liquid Crystal Formation

Abstract

This technical guide provides a comprehensive overview of 4-(8-Hydroxyoctyloxy)benzoic acid, a molecule of significant interest for the formation of hydrogen-bonded liquid crystals. We delve into a robust synthetic pathway, detailed purification protocols, and a multi-faceted characterization workflow designed to rigorously assess its thermotropic behavior. This document is intended for researchers and professionals in materials science and drug development, offering both theoretical grounding and practical, field-proven methodologies for investigating calamitic (rod-shaped) mesogens. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Architectural Logic of a Bifunctional Mesogen

The field of thermotropic liquid crystals is driven by the precise molecular engineering of organic structures. 4-(8-Hydroxyoctyloxy)benzoic acid is a compelling candidate for liquid crystal design due to its unique bifunctional architecture. It consists of a rigid aromatic core (benzoic acid) responsible for anisotropic π-π stacking, a flexible aliphatic spacer (octyloxy chain) that promotes fluidity, and two distinct hydrogen-bonding moieties: a terminal carboxylic acid and a terminal hydroxyl group.

The carboxylic acid group is well-known to form stable head-to-head dimers through hydrogen bonding, a primary driving force for mesophase formation in the wider class of alkyloxybenzoic acids.[1] The addition of a hydroxyl group at the terminus of the flexible tail introduces a secondary hydrogen-bonding site. This feature opens up possibilities for forming extended, linear supramolecular chains or networks, which can significantly influence mesophase stability, type, and transition temperatures compared to its non-hydroxylated analogue, 4-(octyloxy)benzoic acid. This guide will explore the synthesis of this molecule and the essential techniques required to elucidate its liquid crystalline properties.

Synthesis and Purification: From Precursors to a High-Purity Mesogen

The synthesis of 4-(8-Hydroxyoctyloxy)benzoic acid is most effectively achieved via a Williamson ether synthesis, a reliable and high-yielding method for forming ether linkages.[2] The subsequent purification by recrystallization is critical for removing ionic by-products and unreacted precursors, as even minor impurities can disrupt the delicate energetic balance of liquid crystal phase transitions.[3]

Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the reaction between methyl 4-hydroxybenzoate and 8-bromo-1-octanol, followed by saponification to yield the final carboxylic acid.

Rationale for Experimental Design:

-

Protection of Carboxylic Acid: The synthesis begins with the methyl ester of 4-hydroxybenzoic acid. This is a crucial step to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis.

-

Choice of Base: Potassium carbonate (K₂CO₃) is used as a moderately strong base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. It is preferred over stronger bases like sodium hydride to minimize side reactions.

-

Saponification: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid using a strong base like potassium hydroxide (KOH), followed by acidification.[2]

Step-by-Step Methodology:

-

Step 1: Etherification:

-

To a 250 mL round-bottom flask, add methyl 4-hydroxybenzoate (1 equivalent), 8-bromo-1-octanol (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

-

Add 100 mL of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.

-

Fit the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 2: Work-up and Isolation of Ester Intermediate:

-

After cooling to room temperature, pour the reaction mixture into 500 mL of deionized water.

-

Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 4-(8-hydroxyoctyloxy)benzoate ester.

-

-

Step 3: Saponification:

-

Dissolve the crude ester in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add potassium hydroxide (3-4 equivalents) and reflux the mixture for 2-4 hours until TLC indicates the complete consumption of the ester.

-

-

Step 4: Acidification and Product Collection:

-

Cool the reaction mixture in an ice bath.

-

Slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2, resulting in the precipitation of a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts.[3]

-

Purification Protocol: Recrystallization

Recrystallization is a purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[4] For the title compound, a polar solvent system is effective.

Step-by-Step Methodology:

-

Place the crude solid product into an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol, or an ethanol/water mixture).

-

Gently heat the mixture on a hot plate until the solid completely dissolves.[4]

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.

-

Further cool the flask in an ice bath to maximize the yield of the precipitate.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[3] The purity should be verified by measuring the melting point and through spectroscopic analysis.

Characterization and Liquid Crystal Phase Analysis

A systematic characterization workflow is essential to confirm the identity of the synthesized compound and to determine its thermotropic liquid crystalline properties. The primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).[5][6]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is the primary tool for identifying the temperatures and measuring the enthalpies (ΔH) of phase transitions.[7] It detects changes in heat flow into or out of a sample as it is heated or cooled.

Experimental Protocol:

-

Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan and hermetically seal it.

-

Place the pan in the DSC instrument cell. An empty, sealed pan is used as a reference.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature well above its expected clearing point (transition to isotropic liquid).[8]

-

Hold the sample at this temperature for a few minutes to erase any thermal history.

-

Cool the sample at the same controlled rate back to room temperature.

-

Perform a second heating run to observe the thermal behavior of a sample with a consistent thermal history. The data from the second heating and first cooling scans are typically reported.

Data Interpretation & Expected Behavior: The parent molecule, 4-(octyloxy)benzoic acid, melts from a crystal (Cr) to a smectic C (SmC) phase at ~101°C, transitions to a nematic (N) phase at 108°C, and finally becomes an isotropic (I) liquid at 147°C. For 4-(8-Hydroxyoctyloxy)benzoic acid, the additional hydrogen-bonding capability of the terminal -OH group is expected to increase thermal stability. This may result in elevated transition temperatures and potentially favor the formation of more ordered smectic phases over nematic phases.

Table 1: Comparison of Reported and Hypothesized Phase Transition Data

| Compound | Transition | Temperature (°C) | Enthalpy (ΔH) | Data Source |

|---|---|---|---|---|

| 4-(Octyloxy)benzoic acid | Cr → SmC | 101 | Reported | Published Data |

| SmC → N | 108 | Reported | Published Data | |

| N → I | 147 | Reported | Published Data | |

| 4-(8-Hydroxyoctyloxy)benzoic acid | Cr → Sm | ~110-125 | - | Hypothesized |

| Sm → N (or I) | ~150-165 | - | Hypothesized | |

| N → I | >165 | - | Hypothesized |

Note: Transition temperatures for 4-(8-Hydroxyoctyloxy)benzoic acid are predictive estimates. The presence and type of mesophases require experimental verification.

Phase Identification: Polarized Optical Microscopy (POM)

POM is used to visually identify anisotropic liquid crystal phases by observing their unique birefringent textures.[5][9]

Experimental Protocol:

-

Place a small amount of the sample on a clean glass microscope slide.

-

Cover with a glass coverslip and place the assembly on a programmable hot stage fitted to the polarized microscope.

-

Heat the sample to its isotropic liquid state to ensure uniform spreading.

-

Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).

-

Observe the sample through crossed polarizers as it cools through its phase transitions.

-

Record images or videos of the characteristic textures that form at different temperatures, as guided by the DSC data.

Expected Textures:

-

Nematic (N) Phase: A "schlieren" texture with dark brushes or a "marbled" texture is characteristic of the nematic phase.

-

Smectic C (SmC) Phase: Often exhibits a broken focal-conic fan texture.

-

Smectic A (SmA) Phase: Typically shows a focal-conic fan texture or a homeotropic texture (appears completely dark).

Structural Analysis: Variable-Temperature X-ray Diffraction (VT-XRD)

XRD provides definitive information about the molecular arrangement within a mesophase, such as the layer spacing in smectic phases.[6][10]

Experimental Protocol Overview:

-

The sample is loaded into a thin-walled glass capillary tube and placed in a temperature-controlled holder within the XRD instrument.

-

The sample is heated to the desired mesophase temperature, identified by DSC and POM.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffraction pattern is collected on a 2D detector.

-

Analysis of the pattern reveals:

-

Small-angle region (SAXS): A sharp reflection indicates the smectic layer spacing (d).

-

Wide-angle region (WAXS): A diffuse halo indicates the liquid-like disorder within the layers.

-

-

By comparing the calculated molecular length to the measured layer spacing, one can distinguish between SmA (d ≈ molecular length) and SmC (d < molecular length) phases.

Supramolecular Assembly: The Impact of Dual Hydrogen-Bonding

The defining feature of 4-(8-Hydroxyoctyloxy)benzoic acid is its ability to form complex hydrogen-bonded networks. The carboxylic acid groups will form the expected centrosymmetric dimers. Concurrently, the terminal hydroxyl groups can form intermolecular hydrogen bonds with either the hydroxyl or carbonyl oxygen of a neighboring dimer. This can lead to the formation of extended, chain-like supramolecular polymers, which would strongly favor the formation of layered smectic phases and increase their thermal stability.

Conclusion

4-(8-Hydroxyoctyloxy)benzoic acid represents a sophisticated molecular design for creating advanced liquid crystalline materials. Its dual hydrogen-bonding capabilities provide a powerful tool for controlling supramolecular self-assembly, offering the potential for highly stable and ordered mesophases. The synthetic and characterization protocols detailed in this guide provide a robust framework for investigating this compound and other novel bifunctional mesogens. The systematic application of DSC, POM, and XRD is crucial for building a complete picture of its thermotropic behavior, bridging the gap between molecular architecture and macroscopic material properties.

References

-

Miranda, M. D., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Molecular Crystals and Liquid Crystals, 630(1), 87-101.

-

Chávez, F. V., et al. (2016). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Full-Text Paper.

-

ResearchGate. (n.d.). Liquid crystal 4-(octyloxy)benzoic acid. [Scientific Diagram].

-

Ford, W. T., et al. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Defense Technical Information Center.

-

Vora, R. A., & Gupta, A. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Der Pharma Chemica, 3(6), 460-466.

-

Pecharsky, A. O., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Molecules, 28(21), 7352.

-

Hagar, M., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 13, 11488.

-

Demir, E., & Akay, C. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). Full-Text Paper.

-

Li, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125867.

-

Anonymous. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. [Educational Material].

-

Li, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. ResearchGate.

-

Al-Rawi, A. M., & Al-Dujaili, A. H. (2012). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 17(1), 896-907.

-

Doshi, A.V., et al. (2011). Synthesis, characterization and study of new homologous series of mesogens: 4-(4’-n-alkoxy benzoyloxy)-3-methoxy phenyl-azo-4”-propyloxy benzenes. Der Pharma Chemica, 3(3), 200-206.

-

Petrov, M., et al. (1992). Surface induced transitions in the nematic phase of 4-n octyloxybenzoic acid. Semantic Scholar.

-

Iwaya, T., et al. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.

-

Marin, L., et al. (2016). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. Comptes Rendus Chimie, 19(5), 556-565.

-

Ichikawa, T., et al. (2014). Mesophase Transformation of Mixed Liquid Crystals Formed by Supramolecular Self-Organization of 4-Substituted Benzoic Acids. ResearchGate.

-

Thakur, S., & Kaur, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Advanced Research, 4(7), 1735-1741.

-

ResearchGate. (n.d.). Polarized optical micrographs of 4-(decyloxy)benzoic acid taken during... [Scientific Diagram].

-

Figshare. (2021). Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). [Data set].

-

Benchchem. (n.d.). X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. [Technical Guide].

-